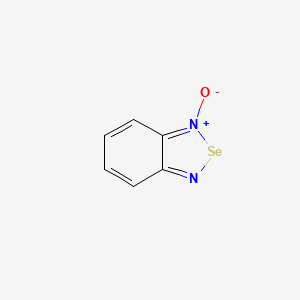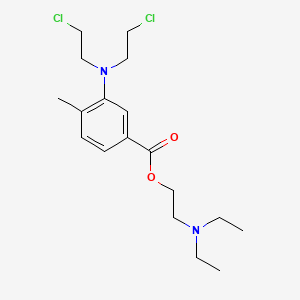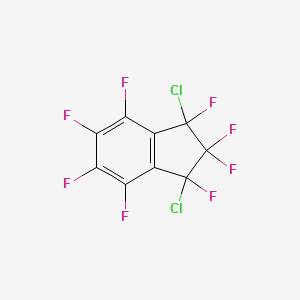![molecular formula C11H18S3 B14628938 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- CAS No. 56651-14-0](/img/structure/B14628938.png)
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is a chemical compound with the molecular formula C11H20S3 It is a derivative of cyclopropene, characterized by the presence of thione and tert-butylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of cyclopropene derivatives with sulfur-containing reagents. . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The tert-butylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a subject of study in biochemical research, particularly in understanding enzyme interactions and protein modifications.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets through its reactive thione and tert-butylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. The pathways involved in these interactions are still under investigation, but they are believed to involve thiol-disulfide exchange reactions and other redox processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropen-1-one, 2,3-bis(1,1-dimethylethyl)-: This compound has a similar cyclopropene core but with ketone groups instead of thione and tert-butylthio groups.
Cyclopropanone, 2,3-bis(1,1-dimethylethyl)-trans-: Another related compound with a cyclopropane core and ketone groups.
Uniqueness
2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]- is unique due to the presence of both thione and tert-butylthio groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
56651-14-0 |
|---|---|
Fórmula molecular |
C11H18S3 |
Peso molecular |
246.5 g/mol |
Nombre IUPAC |
2,3-bis(tert-butylsulfanyl)cycloprop-2-ene-1-thione |
InChI |
InChI=1S/C11H18S3/c1-10(2,3)13-8-7(12)9(8)14-11(4,5)6/h1-6H3 |
Clave InChI |
BPQCYGPLHCSBAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C1=S)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




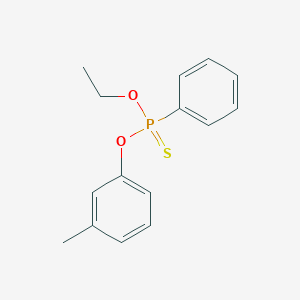
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
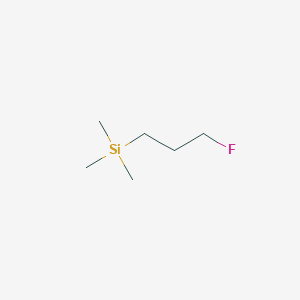
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
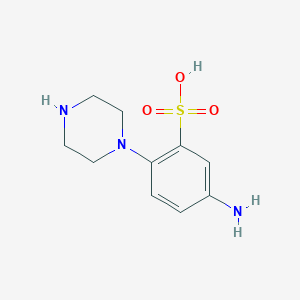
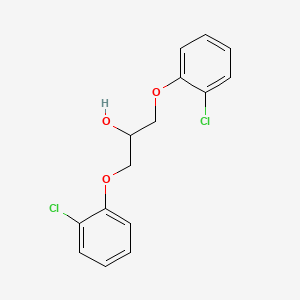
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
